(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride
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Overview
Description
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride typically involves the esterification of 2-amino-3-hydroxypropanoic acid followed by acetylation. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in studies involving enzyme kinetics and protein modification.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride involves its interaction with specific molecular targets. The acetyl group can be transferred to other molecules, modifying their activity. This compound may also interact with enzymes, altering their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: This compound is similar in structure but lacks the acetyl group.
(2R)-3-acetyloxy-2-aminopropanoic acid: The free base form without the hydrochloride salt.
Uniqueness
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both an acetyl group and a hydrochloride salt. These features confer distinct reactivity and solubility properties, making it valuable in various research applications.
Properties
IUPAC Name |
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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